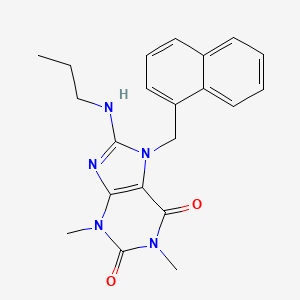
4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride, also known as AldrichCPR, is a chemical compound with the empirical formula C12H14ClF4N and a molecular weight of 283.69 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group, making it a valuable compound in various scientific research fields.
Méthodes De Préparation
The synthesis of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.
Applications De Recherche Scientifique
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
- 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of fluorine atoms in 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride contributes to its distinct chemical behavior and research potential.
Propriétés
Formule moléculaire |
C12H14ClF4N |
|---|---|
Poids moléculaire |
283.69 g/mol |
Nom IUPAC |
4-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8;/h1-2,7-8,17H,3-6H2;1H |
Clé InChI |
SRUGRVNXQHLDPS-UHFFFAOYSA-N |
SMILES canonique |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-p-tolylmethyleneamino]-5,6,7,8-tetrahydrobenzothiopheno[2,3-d]pyrimidin-4-amine](/img/structure/B12041140.png)


![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)





![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)

